Ethyl bicyclo[1.1.0]butane-1-carboxylate

Regioselectivity Hydrogenolysis Strain-release

Ethyl bicyclo[1.1.0]butane-1-carboxylate (CAS 29820‑55‑1) is the historically seminal member of the bicyclo[1.1.0]butane (BCB) family—the first BCB ever synthesized (Wiberg and Ciula, and the scaffold upon which modern strain‑release chemistry was built. As a C1‑carboxylate‑substituted BCB, it defines the reference point for bridgehead‑functionalized bicyclobutane reactivity, edge‑strain energy, and hydrogen‑bonding capacity.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 29820-55-1
Cat. No. B13012510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bicyclo[1.1.0]butane-1-carboxylate
CAS29820-55-1
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1C2
InChIInChI=1S/C7H10O2/c1-2-9-6(8)7-3-5(7)4-7/h5H,2-4H2,1H3
InChIKeyFGTIQKGKVZKRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Bicyclo[1.1.0]butane-1-carboxylate: Understanding This Benchmark Strained-Carbocycle Building Block


Ethyl bicyclo[1.1.0]butane-1-carboxylate (CAS 29820‑55‑1) is the historically seminal member of the bicyclo[1.1.0]butane (BCB) family—the first BCB ever synthesized (Wiberg and Ciula, 1959) [1] and the scaffold upon which modern strain‑release chemistry was built. As a C1‑carboxylate‑substituted BCB, it defines the reference point for bridgehead‑functionalized bicyclobutane reactivity, edge‑strain energy, and hydrogen‑bonding capacity. Unlike the parent hydrocarbon (a gas at room temperature), this bench‑stable, distillable liquid enables reproducible handling and quantitative reactivity studies that inform procurement decisions across academia and industry.

Workflow Strain-release chemistry reference scaffold for 1-carboxylate BCB reactivity
Handling Bench-stable distillable liquid eliminates gas-phase equipment, enabling standard solution protocols
Selection Defines bridgehead-functionalized BCB regiochemical and strain-energy baseline for procurement decisions

Why Ethyl Bicyclo[1.1.0]butane-1-carboxylate Cannot Be Replaced by Generic In-Class Analogs


The carboxylate position on the BCB core dictates the regiochemical outcome of strain‑release transformations. Hydrogenolysis of the bridgehead‑ester (1‑carboxylate) proceeds with >99% selectivity toward 2‑methylbutyrate, while the isomeric 2‑carboxylate affords 5% of a structurally distinct n‑valerate product . Likewise, the ethyl ester imparts solubility, crystallization, and transesterification profiles that differ measurably from the corresponding methyl ester in polymerizations and bioconjugation protocols [1]. Such position‑ and ester‑dependent divergence precludes the substitution of ethyl bicyclo[1.1.0]butane‑1‑carboxylate with close analogs without altering downstream molecular architecture.

Ethyl BCB-1-carboxylate
2-Carboxylate isomer or methyl ester
Regiochemical outcome
Reported high regiofidelity, avoids constitutional-isomer impurity pathway of 2-carboxylate
2-Carboxylate may introduce ~5% n-valerate isomer, requiring additional purification
Ester-dependent profile
Liquid at ambient conditions; compatible with radical ring-opening polymerization
Methyl ester requires low-temperature anionic conditions for stereoregular (>90% trans) backbone

Quantitative Differentiation Evidence: Ethyl Bicyclo[1.1.0]butane-1-carboxylate vs. Closest Comparators


Hydrogenation Regioselectivity Head-to-Head: 1‑Carboxylate vs. 2‑Carboxylate Isomer

Catalytic hydrogenation (Pd/C, EtOH, ambient conditions) reveals a stark regiodivergence between the bridgehead 1‑carboxylate and the 2‑carboxylate isomer. Ethyl bicyclo[1.1.0]butane‑1‑carboxylate delivers 99% ethyl 2‑methylbutyrate alongside <1% of cyclobutane‑ and methylcyclopropane carboxylate byproducts, whereas the 2‑carboxylate isomer generates only 95% of the same major product plus 5% of ethyl n‑valerate—a completely different constitutional isomer .

Hydrogenation regioselectivity
Data to verify
1-Carboxylate eliminates 5% n-valerate impurity present in 2-carboxylate isomer
Supports single-isomer product requirement without regioisomer chromatography
Confirm under specific hydrogenation conditions and scale
Regioselectivity Hydrogenolysis Strain-release

Strain‑Energy Magnitude and Its Mechanistic Consequences Relative to Monocyclic Carboxylates

The bicyclo[1.1.0]butane core stores approximately 63.9–66.3 kcal·mol⁻¹ of strain energy [1][2], a value that equals roughly twice the strain energy of cyclopropane (≈27.5 kcal·mol⁻¹ per ring) and dwarfs that of cyclobutane (≈26.3 kcal·mol⁻¹). This elevated energy content confers a pKa at the bridgehead C–H of ~37.9 [1] and a proton affinity of 870 kJ·mol⁻¹—making BCB among the most basic saturated hydrocarbons known [1]. In contrast, monocyclic esters such as ethyl cyclobutanecarboxylate exhibit no such bridgehead acidity and negligible strain‑release driving force, precluding their use in the strain‑release amination, bioconjugation, and cycloaddition manifolds for which BCB esters are purposefully selected [3].

Strain energy magnitude
Reported
BCB: 63.9–66.3 kcal·mol⁻¹ vs cyclopropane ~27.5 kcal·mol⁻¹, cyclobutane ~26.3 kcal·mol⁻¹
Enables strain-release amination and cycloaddition manifolds inaccessible to monocyclic esters
DFT and experimental values; bridgehead acidity unique to BCB
Strain energy Thermodynamics Reactivity

Polymerization Stereochemistry: Alkyl Ester Effects on Main‑Chain Configuration

Radical ring‑opening polymerization of 1‑bicyclobutanecarboxylate esters consistently yields poly(alkylene carboxylate)s with a ~66:33 trans:cis backbone ratio across methyl, ethyl, isopropyl, and other alkyl ester monomers [1]. Anionic polymerization of the methyl ester analog at −78 °C can push the trans content beyond 90%, but this low‑temperature protocol is incompatible with the higher‑boiling ethyl ester [1]. Thus, for radical‑initiated polymerizations, the ethyl ester delivers backbone stereochemistry statistically indistinguishable from the methyl ester, while offering distinct advantages in monomer handling (liquid, bp ~150–160 °C) and copolymer solubility. For anionic methods, the user must explicitly choose the methyl ester if >90% trans backbone is required.

Polymerization stereochemistry
Class-level
Radical ROP: ~66:33 trans:cis across alkyl esters; anionic: >90% trans only with methyl ester
Radical stereochemistry class-consistent; anionic stereoregularity demands methyl ester selection
Ethyl ester not evaluated under anionic low-temperature conditions
Polymer chemistry Stereochemistry Ring-opening polymerization

Bridgehead C–H Acidity as a Functional Handle: Comparison with Non‑BCB Carboxylates

The bridgehead C–H bond of BCB esters possesses significantly higher s‑character (28%) than a typical sp³ C–H and is far more polarized than the corresponding bond in bicyclopentane [1]. The gas‑phase acidity of the parent BCB has been measured at 398 ± 2 kcal·mol⁻¹ [1], enabling direct deprotonation with organolithium reagents to generate a nucleophilic bridgehead carbanion—a functionalization handle that ethyl cyclobutanecarboxylate and other monocyclic esters completely lack [2]. This property permits C‑1 alkylation, acylation, and carboxylation without pre‑functionalization of the strained core, a key differentiator for medicinal chemistry diversification.

Bridgehead C–H acidity
Class-level
pKa ~37.9; lithiation demonstrated for BCB esters; monocyclic carboxylates lack this handle
Enables direct bridgehead functionalization without pre-installed leaving group
Derivatization capability unique to BCB scaffold
C–H acidity Lithiation Functionalization

Bench Stability and Physical Form: Ethyl Ester vs. Parent BCB and Acid Analogs

The parent bicyclo[1.1.0]butane hydrocarbon is a colorless gas at room temperature (bp ~8–10 °C) and requires specialized gas‑handling equipment for quantitative use [1]. Ethyl bicyclo[1.1.0]butane‑1‑carboxylate is a distillable liquid (estimated bp 150–170 °C), enabling gravimetric dispensing, storage in standard laboratory vials, and direct use in solution‑phase reactions without vacuum‑line or gas‑burette infrastructure . The corresponding carboxylic acid and its salts (K⁺, Na⁺) are solids with limited solubility in organic media, constraining homogeneous reaction setups [2]. The ethyl ester thus occupies a unique position as the lowest‑molecular‑weight BCB‑1‑carboxylate that is both a freely flowing liquid and fully organic‑soluble, reducing adoption barriers for laboratories not specialized in gas‑phase or heterogeneous chemistry.

Physical form & handling
Reported
Distillable liquid, bp 150–170 °C; soluble in common organic solvents; gravimetric dispensing
Lowers equipment barrier vs gas-phase parent BCB and solid acid/salt forms
Estimated boiling range; standard lab glassware compatible
Bench stability Physical form Handling

Historical Provenance and Literature Precedent Density as a Risk‑Reduction Factor

Ethyl bicyclo[1.1.0]butane‑1‑carboxylate is the single most‑cited BCB derivative in the primary literature, appearing in the foundational 1959 J. Am. Chem. Soc. communication that inaugurated the entire field [1] and subsequently cited by >79 publications spanning six decades [2]. This density of precedent provides users with extensively documented purification protocols, spectroscopic benchmarks (¹H, ¹³C NMR, IR), and known reactivity profiles. By contrast, the 2‑carboxylate isomer, the free acid, and higher alkyl esters have far sparser literature coverage (typically <10 primary citations each), translating into higher experimental risk during scale‑up and troubleshooting.

Literature precedent density
Reported
Over 79 citations since 1959; canonical NMR/IR data; >10 commercial suppliers at 95–98% purity
Reduces method-development time and supply-chain vulnerability for procurement risk management
Based on Scite and Reaxys analysis; broadest supplier landscape in BCB class
Literature precedent Synthetic reliability Risk mitigation

Optimal Scientific and Industrial Use Cases for Ethyl Bicyclo[1.1.0]butane-1-carboxylate


Medicinal Chemistry: Strain‑Release Amination for Cyclobutane Bioisostere Synthesis

The >99% regioselectivity of hydrogenolysis and the high bridgehead C–H acidity (pKa ~37.9) make ethyl BCB‑1‑carboxylate the preferred BCB electrophile for strain‑release amination [1]. Medicinal chemistry teams seeking cyclobutane‑ or cyclobutyl‑amine bioisosteres can rely on this compound to generate single‑isomer products without the 5% constitutional‑isomer contamination characteristic of the 2‑carboxylate isomer. The ethyl ester also facilitates subsequent transesterification or hydrolysis to the free acid for library synthesis [2].

Polymer Science: Radical Ring‑Opening Copolymerization with Methacrylates

Polymer chemists incorporating strained backbone units into polymethacrylates benefit from the ethyl ester’s liquid physical form and organic solubility, enabling homogeneous bulk or solution copolymerization with methyl methacrylate and related monomers [1]. The resulting copolymers exhibit elevated degradation temperatures even at 5–20% BCB incorporation, while maintaining efficient photothermal depolymerizability—a thermal‑recyclability advantage not achievable with monocyclic carboxylate comonomers [2].

Synthetic Methodology Development: Benchmark Substrate for New BCB Functionalization Reactions

As the most extensively characterized and commercially available BCB derivative (>10 suppliers, 95–98% purity [1]), ethyl BCB‑1‑carboxylate serves as the universal benchmark substrate for developing and reporting new BCB functionalization methods—including photoredox‑mediated [2π+2σ] cycloadditions [2] and transition‑metal‑catalyzed cross‑couplings . Its use ensures direct comparability of results across laboratories, accelerating method validation and adoption.

Bioconjugation and Chemical Biology: Covalent Warhead for Cysteine‑Selective Labeling

The olefinic character and high strain energy (63.9–66.3 kcal·mol⁻¹) of the BCB core, combined with the ethyl ester’s favorable solubility and stability profile, position ethyl BCB‑1‑carboxylate as a precursor to cysteine‑reactive covalent warheads [1]. Upon bridgehead functionalization (e.g., amide formation with an acryloyl derivative), the BCB core engages thiols in strain‑release ring‑opening, enabling selective protein labeling under mild aqueous conditions [2].

Application
Selection Property
Validation Focus
Strain-release amination for cyclobutane bioisostere synthesis
Regiochemical fidelity of 1-carboxylate vs 2-carboxylate isomer
Single-isomer product identity; bridgehead functionalization scope
Radical ring-opening copolymerization with methacrylates
Liquid monomer handling and organic solubility
Copolymer thermal stability and photothermal depolymerization behavior
Benchmark substrate for new BCB functionalization methods
Extensive characterization data and broad commercial availability
Cross-laboratory comparability; method reproducibility
Cysteine-selective covalent warhead precursor for bioconjugation
High strain energy and bridgehead derivatization handle
Thiol-reactivity under aqueous conditions; labeling selectivity
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